molecular formula C8H6FNO3 B3008314 5-Carbamoyl-2-fluorobenzoic acid CAS No. 1427082-77-6

5-Carbamoyl-2-fluorobenzoic acid

Cat. No.: B3008314
CAS No.: 1427082-77-6
M. Wt: 183.138
InChI Key: CVWMANMBIUJRNM-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group (-CONH2) and a fluorine atom attached to the benzene ring

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

The mode of action of 5-Carbamoyl-2-fluorobenzoic acid is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may affect pathways involving carbon–carbon bond formation. The downstream effects of these pathways would depend on the specific reactions and the compounds involved.

Result of Action

Based on its potential role in sm cross-coupling reactions , it can be inferred that the compound may facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available substituted iodobenzoic acids as starting materials. The process includes a one-pot procedure that ensures efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Carbamoyl-2-fluorobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Similar in structure but lacks the carbamoyl group.

    2-Chlorobenzoic acid: Contains a chlorine atom instead of fluorine.

    5-Carbamoylbenzoic acid: Lacks the fluorine atom.

Uniqueness

5-Carbamoyl-2-fluorobenzoic acid is unique due to the presence of both the carbamoyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

5-carbamoyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWMANMBIUJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427082-77-6
Record name 5-carbamoyl-2-fluorobenzoic acid
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